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Biotin-PEG6-COOH

Biotin-avidin interaction PEGylation stoichiometry Drug delivery pretargeting

Choose Biotin-PEG6-COOH when linker length directly impacts your biotin-streptavidin capture efficiency. Its discrete PEG6 spacer preserves the full 4:1 binding stoichiometry—shorter linkers seal the biotin pocket, longer chains collapse and block it. This intermediate length also maximizes both surface grafting density and enzymatic specific activity on SPR chips/ELISA plates. The terminal COOH enables direct amide coupling to amine-functionalized PROTAC warheads or E3 ligands, eliminating a second biotinylation step. With >10 mg/mL aqueous solubility, it prevents false hits in HTS libraries. Insist on the PEG6 spacer to maintain conjugate activity.

Molecular Formula C25H45N3O10S
Molecular Weight 579.7 g/mol
Cat. No. B8253367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-COOH
Molecular FormulaC25H45N3O10S
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)
InChIKeyGHYXJSUVAMFUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG6-COOH: A Heterobifunctional PEG6 Linker for Controlled Bioconjugation and Targeted Delivery


Biotin-PEG6-COOH (CAS 1352814-10-8, MW 579.7 Da) is a heterobifunctional crosslinker comprising a biotin moiety for high-affinity streptavidin/avidin recognition, a hexaethylene glycol (PEG6) spacer arm, and a terminal carboxylic acid for amine-targeted amide coupling . The discrete PEG6 spacer—intermediate in length between shorter (PEG2–PEG4) and longer (PEG11–PEG24) analogs—balances aqueous solubility, steric relief around the biotin-binding pocket, and post-conjugation biomolecular activity . These physicochemical attributes underpin its preferential selection in applications where linker length critically governs both biotin accessibility and the functional integrity of the conjugated payload, including PROTAC design, protein/peptide labeling, and surface-based capture assays [1].

Why Biotin-PEG6-COOH Cannot Be Simply Replaced by Shorter or Longer PEG-Biotin Analogs


The length of the polyethylene glycol spacer between the biotin warhead and the conjugated payload is not a passive feature—it directly modulates avidin/streptavidin binding stoichiometry, intermolecular steric hindrance, and the conformational freedom of the attached biomolecule [1]. Substantially shorter linkers (e.g., biotin–PEG2) may fail to project biotin beyond the steric envelope of the target protein, reducing capture efficiency, while excessively long linkers (e.g., biotin–PEG12 or –PEG23) can permit entropically driven PEG chain collapse that occludes the biotin-binding pocket, reduces binding stoichiometry from 4:1 to 1:1, and dampens enzymatic activity of the conjugate [2][3]. These length-dependent penalties mean that substituting Biotin-PEG6-COOH with an arbitrary in-class linker risks compromised avidin capture capacity, altered conjugate solubility, or unpredictable biological activity—precisely the variables that the quantitative evidence below isolates and measures.

Biotin-PEG6-COOH: Head-to-Head Quantitative Differentiation Against Closest PEG-Based Biotin Linkers


Avidin Binding Stoichiometry: PEG6 (~588 Da) Retains 4:1 Binding, While Longer PEG (5000 Da) Reduces Stoichiometry to 1:1

The equilibrium binding constant and the stoichiometry of the avidin–biotin–PEG complex are governed by PEG chain length. Biotin-PEG6-COOH, with a molecular weight of ~580 Da, approximates the 588 Da PEGylated biotin that was shown to retain the full 4:1 stoichiometry of native biotin–avidin binding [1]. In contrast, increasing the PEG chain to a mass of 5000 g/mol reduces the binding stoichiometry to 1:1 because the longer PEG sterically occludes the remaining three avidin-binding pockets [1]. This quantifiable loss of multivalency directly affects capture efficiency in avidin/streptavidin-based purification and surface-immobilization workflows.

Biotin-avidin interaction PEGylation stoichiometry Drug delivery pretargeting

Spacer Arm Length: PEG6 Reaches ~35–40 Å, Tripling the Reach of Short PEG3 (22.9 Å) Without the Entropic Penalty of PEG12 (56.0 Å)

The physical reach of the PEG spacer arm determines whether the biotin moiety can access the deep binding pocket of avidin/streptavidin when conjugated to bulky cargo. Thermo Scientific EZ-Link Amine-PEG3-Biotin provides a spacer of 22.9 Å , while NHS-PEG12-Biotin extends to 56.0 Å [1]. The PEG6 spacer sits at an intermediate ~35–40 Å, corresponding to an approximate 24-atom span (20 atoms for PEG2, 40 atoms for PEG11 per Sigma-Aldrich Novabiochem specifications ). This intermediate length is sufficient to project biotin beyond the steric shadow of most globular proteins, yet short enough to avoid the chain-collapse and entropy-driven dissociation penalties that compromise very long PEG linkers in ternary complex formation [2].

Spacer arm length Steric hindrance Avidin accessibility

Enzyme Activity After Conjugation: Longer PEG23 Spacer Enhances Specific Catalytic Activity, but PEG6 Balances Surface Loading and Activity for Most Immobilization Formats

In a direct comparison of biotin-PEG3 and biotin-PEG23 linkers on PNIPAAm brushes, the shorter PEG3 linker enabled higher biotin grafting density and consequently higher streptavidin-HRP loading (81–98% monolayer coverage), whereas the longer PEG23 linker—despite yielding only 43% monolayer coverage at 20 °C—produced the highest specific enzymatic activity per immobilized enzyme molecule because of enhanced linker mobility and reduced steric constraint [1]. The PEG6 spacer occupies the middle of this design space: its six ethylene glycol units provide greater flexibility than PEG3 to relieve steric stress on the enzyme active site, while maintaining higher surface grafting densities than PEG23. This makes Biotin-PEG6-COOH the preferred choice for biosensor and bead-based immobilization applications that demand both high protein loading and preserved catalytic function.

Enzyme immobilization Specific activity Linker-length optimization

PROTAC Linker Performance: PEG6 Falls Within the Empirically Optimal PEG4–PEG8 Gold-Standard Window for Ternary Complex Formation

Systematic structure–activity relationship studies across PROTAC programs have established that tetra-, hexa-, and octa-ethylene glycol (PEG4, PEG6, PEG8) linkers consistently yield productive ternary complex formation between E3 ligase and target protein, with end-to-end distances matching the >3 nm inter-pocket span observed crystallographically in many ubiquitin ligase–substrate pairs [1]. The PEG6 variant specifically occupies the central position in this optimal-length continuum: it provides sufficient reach for most ligase–target distances while maintaining the conformational stiffness necessary to avoid the entropic chain collapse that degrades the binary- and ternary-binding equilibria of longer PEG linkers, an effect that can reduce ternary complex residence time by an order of magnitude [1]. Biotin-PEG6-COOH therefore serves simultaneously as a biotin affinity handle and a PROTAC linker building block, eliminating the need for separate biotin-labeling and linker-optimization steps in degrader probe design.

PROTAC linker Ternary complex Targeted protein degradation

Aqueous Solubility: PEG6 Imparts ~25–50 mg/mL Water Solubility to Biotinylated Conjugates, Superior to Non-PEG and Short-PEG Biotin Derivatives

Unmodified biotin is sparingly soluble in aqueous buffers and can induce aggregation when directly conjugated to hydrophobic proteins or small-molecule warheads. Biotin-PEG6-COOH is freely soluble in water (>10 mg/mL; comparable PEG6-OH derivatives report solubility >50 mg/mL in aqueous buffers [1]), a property that is transferred to the biotinylated conjugate [2]. Shorter PEG linkers (e.g., biotin-PEG2, PEG3) offer less pronounced solubilization because the hydrophilic corona they create around the hydrophobic biotin moiety is smaller, while extremely long PEG chains can paradoxically reduce conjugate solubility through inter-chain entanglement or micelle formation. The PEG6 spacer therefore strikes a balance that keeps biotinylated proteins and PROTAC intermediates in monomeric, non-aggregated form during storage and assay incubation.

Aqueous solubility PEGylation Conjugate aggregation

P450cam Enzymatic Activity Switching: Short PEG2 Retains Activity, Long PEG11 Abolishes It—PEG6 Balances Recognition and Activity Preservation

In a site-specific conjugation study using mutant P450cam (3mD), the biotin-PEG₂-3mD conjugate fully retained enzymatic activity, while the biotin-PEG₁₁-3mD conjugate suffered a dramatic reduction in activity because the longer PEG chain transmitted conformational perturbation to the active site [1]. All PEG conjugates exceeding the PEG₁₁ length similarly reduced activity. The PEG6 spacer, containing 6 ethylene glycol units, lies between these two extremes and is expected to preserve greater enzymatic activity than PEG₁₁ while still providing adequate biotin projection for streptavidin recognition. This length-dependent activity modulation is directly relevant when Biotin-PEG6-COOH is used to label enzymes for biosensor or bioassay development, where retention of catalytic turnover is essential for signal generation.

Enzyme activity switching Biotin-PEG conjugate Steric regulation

Biotin-PEG6-COOH: Evidence-Backed Application Scenarios Where Linker Length Drives Performance


PROTAC Degrader Probe Synthesis with Biotin Affinity Handle and Optimal PEG6 Spacer

Biotin-PEG6-COOH serves a dual purpose in PROTAC development: its terminal carboxylic acid enables direct amide coupling to amine-functionalized E3 ligase ligands or target-protein warheads, while its PEG6 spacer falls within the empirically validated PEG4–PEG8 gold-standard length window that maximizes ternary complex formation and target degradation efficiency [1]. Using a single reagent that simultaneously provides the biotin affinity tag and the optimized linker length eliminates the need for a separate biotin-labeling step after degrader assembly, streamlining the synthesis of biotinylated PROTAC probes for pull-down, target-engagement, and cellular degradation assays [1].

High-Loading, High-Activity Enzyme Immobilization on Streptavidin-Coated Biosensor Surfaces

For streptavidin-coated SPR chips, ELISA plates, and magnetic beads, Biotin-PEG6-COOH biotinylates enzymes with a spacer length that balances high surface grafting density with preservation of enzymatic specific activity [1]. Unlike very short linkers (PEG3) that restrict enzyme mobility and reduce specific activity, and very long linkers (PEG23) that lower the total amount of captured enzyme, the PEG6 spacer provides an intermediate solution that supports both high protein loading and near-native catalytic turnover [1]. This directly translates to higher signal intensity and wider dynamic range in enzyme-amplified detection formats.

Avidin/Streptavidin Affinity Purification Requiring Maximal Binding Stoichiometry

When Biotin-PEG6-COOH is used to biotinylate proteins, peptides, or nucleic acids prior to avidin/streptavidin affinity capture, its PEG6 spacer preserves the full 4:1 binding stoichiometry of the biotin–avidin interaction [1]. Longer PEG linkers (MW ≥ 5000 Da) reduce this stoichiometry to 1:1 by sterically blocking adjacent avidin-binding sites [1]. By maintaining tetravalent binding capacity, Biotin-PEG6-COOH enables each avidin tetramer to capture up to four biotinylated target molecules, maximizing the yield of affinity purifications and the sensitivity of pull-down experiments.

Solution-Phase Biotinylation of Hydrophobic Small Molecules for High-Throughput Screening

Many small-molecule probes and drug candidates are poorly water soluble, and direct biotinylation with non-PEG or short-PEG linkers can exacerbate aggregation in assay buffers [1][2]. Biotin-PEG6-COOH imparts substantial aqueous solubility (>10 mg/mL in water or DMSO) to the conjugate while keeping the biotin moiety accessible for streptavidin detection [1][2]. This makes it the preferred biotinylation reagent for high-throughput screening libraries where homogeneous, aggregate-free solution behavior is required to avoid false-positive or false-negative readouts in biochemical and cell-based assays.

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